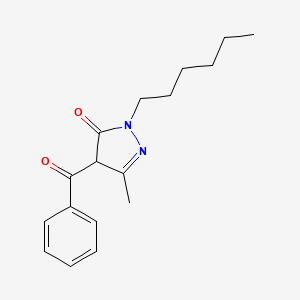
3H-Pyrazol-3-one, 4-benzoyl-2-hexyl-2,4-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-benzoyl-3-methyl-1H-pyrazol-5(4H)-one with hexyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzoyl-3-methyl-1H-pyrazol-5(4H)-one
- 1-Hexyl-3-methyl-1H-pyrazol-5(4H)-one
- 4-Benzoyl-1-hexyl-1H-pyrazol-5(4H)-one
Uniqueness
4-Benzoyl-1-hexyl-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of both benzoyl and hexyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups might confer specific properties that are not observed in similar compounds.
Properties
CAS No. |
143413-95-0 |
|---|---|
Molecular Formula |
C17H22N2O2 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
4-benzoyl-2-hexyl-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-4-5-9-12-19-17(21)15(13(2)18-19)16(20)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |
InChI Key |
MYYRFKHWBAPCQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=O)C(C(=N1)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


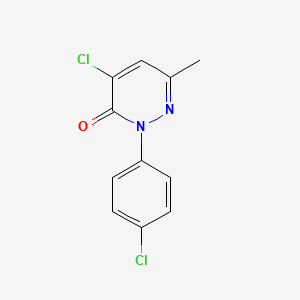
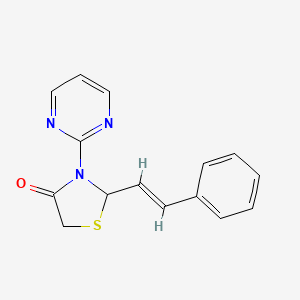
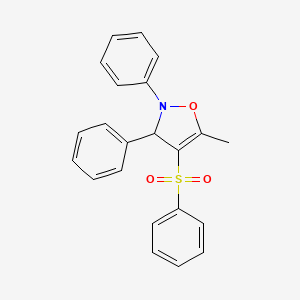
![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)
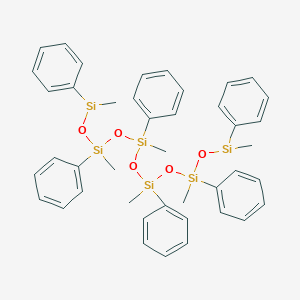
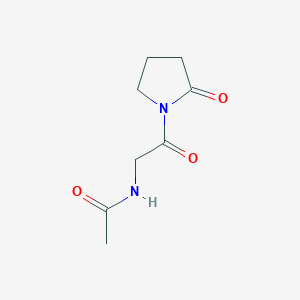
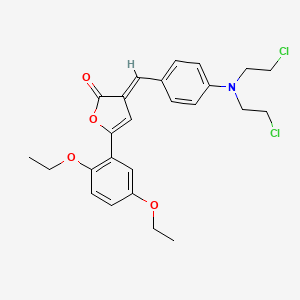
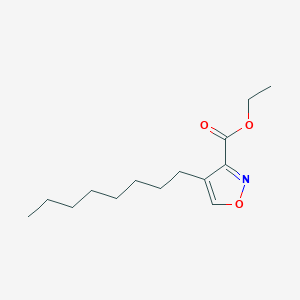
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)


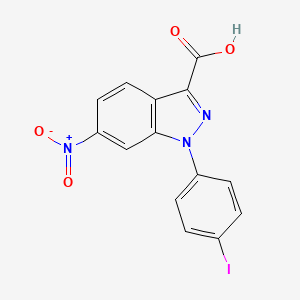
![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)
![4-Methyl-2-(5-nitrofuran-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B12911701.png)
